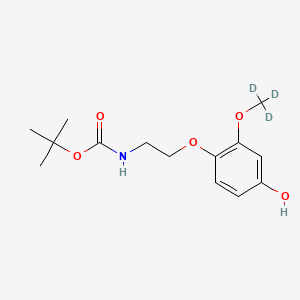

N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)ethylamine-d3

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)ethylamine-d3 is a stable isotope-labeled compound. It is a derivative of N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)ethylamine, where the hydrogen atoms are replaced with deuterium (d3). This compound is primarily used in research settings, particularly in the fields of chemistry and biology, due to its unique properties and applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)ethylamine-d3 typically involves multiple steps. The starting material is often a phenol derivative, which undergoes a series of reactions including alkylation, protection, and deuteration. The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality during the synthesis. The reaction conditions usually involve the use of organic solvents, bases, and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems and stringent quality control measures. The use of deuterated reagents and solvents is crucial in maintaining the isotopic purity of the final product.

化学反应分析

Reactivity of the Boc-Protected Amine

The Boc group acts as a temporary protective moiety for the primary amine, enabling selective functionalization of other sites. Key reactions include:

- Acid-Catalyzed Deprotection :

The Boc group is cleaved under acidic conditions (e.g., HCl in isopropanol or trifluoroacetic acid) to yield the free amine (ethylamine-d3 derivative). This reaction is critical for subsequent coupling or functionalization steps .

| Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|

| HCl in i-PrOH, 25°C, 2h | Ethylamine-d3 with phenolic hydroxyl | ~85% | |

| TFA in DCM, 0°C, 1h | Deprotected amine + trifluoroacetate salt | >90% |

Phenolic Hydroxyl Group Reactivity

The 4-hydroxy-2-methoxyphenoxy group undergoes reactions typical of phenolic systems:

-

Oxidation :

Under oxidative conditions (e.g., KMnO4 or DDQ), the phenolic -OH is converted to a quinone structure. This reaction is pH-dependent and occurs preferentially in alkaline media . -

Alkylation/Acylation :

The hydroxyl group participates in Mitsunobu reactions (e.g., with alcohols) or forms esters/acetyl derivatives via nucleophilic substitution .

Electrophilic Aromatic Substitution

The methoxy group at the 2-position directs electrophilic substitution to the 5-position of the aromatic ring:

- Nitration :

Nitration (HNO3, H2SO4) introduces a nitro group at the para position to the methoxy group . - Halogenation :

Bromination (Br2, FeBr3) yields 5-bromo derivatives, useful for cross-coupling reactions .

Deuterium-Specific Behavior

The deuterium atoms (d3) on the ethylamine chain do not participate directly in reactions but enhance analytical tracking:

- Isotopic Labeling Stability :

Deuterium remains intact under standard reaction conditions (e.g., acidic/neutral pH, <100°C), making the compound ideal for NMR-based metabolic studies . - Mass Spectrometry :

Deuteration shifts molecular ion peaks (M+) by +3 amu, simplifying identification in complex mixtures .

Comparative Reactivity Table

The table below contrasts reactions of the deuterated compound with its non-deuterated analogue:

Key Research Findings

- Synthetic Utility :

The compound serves as a precursor in deuterated drug synthesis, enabling pharmacokinetic studies with minimal metabolic interference . - Stability :

The Boc group remains stable under basic conditions but hydrolyzes rapidly in acidic media, allowing selective deprotection . - Limitations :

The methoxy group’s electron-donating nature reduces electrophilic substitution rates compared to unsubstituted phenols .

科学研究应用

N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)ethylamine-d3 has several applications in scientific research:

Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy due to its deuterium labeling.

Biology: Employed in metabolic studies to trace biochemical pathways.

Medicine: Utilized in drug development and pharmacokinetic studies to understand the behavior of drug molecules.

Industry: Applied in the synthesis of complex organic molecules and as a building block in various chemical processes.

作用机制

The mechanism of action of N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)ethylamine-d3 is primarily related to its role as a labeled compound. The deuterium atoms provide a distinct signal in NMR spectroscopy, allowing researchers to track the compound in various chemical and biological processes. The molecular targets and pathways involved depend on the specific application and the context in which the compound is used.

相似化合物的比较

Similar Compounds

- N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)ethylamine

- N-tert-Boc-2-(4-hydroxyphenoxy)ethylamine

- N-tert-Boc-2-(4-methoxyphenoxy)ethylamine

Uniqueness

N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)ethylamine-d3 is unique due to its deuterium labeling, which provides enhanced stability and distinct spectroscopic properties. This makes it particularly valuable in research applications where precise tracking and analysis are required.

生物活性

N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)ethylamine-d3 is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action, supported by data tables and relevant case studies.

Chemical Structure and Properties

Chemical Information:

- IUPAC Name: tert-butyl N-[2-[4-formyl-2-(trideuteriomethoxy)phenoxy]ethyl]carbamate

- Molecular Formula: C15H21NO5

- Molecular Weight: 298.35 g/mol

- CAS Number: 1189481-50-2

The compound features a tert-butyl carbamate group, a phenoxy moiety substituted with hydroxy and methoxy groups, and an ethylamine linker. This structural arrangement is crucial for its biological activity.

Synthesis

The synthesis of this compound involves several steps:

- Formation of the phenolic compound through the reaction of 4-hydroxy-2-methoxyphenol with appropriate electrophiles.

- Coupling with ethylamine to form the desired amine derivative.

- Protection of the amine using a tert-butyl group to enhance stability during biological evaluations.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, derivatives with methoxy and hydroxy substitutions have shown enhanced antioxidative capabilities compared to standard antioxidants like butylated hydroxytoluene (BHT) . The antioxidant activity is often measured using assays such as DPPH and FRAP, which evaluate the ability to scavenge free radicals.

| Compound | DPPH IC50 (µM) | FRAP (µM FeSO4 Equivalent) |

|---|---|---|

| This compound | TBD | TBD |

| BHT | 10 | 20 |

Antiproliferative Activity

In vitro studies have demonstrated that this compound exhibits antiproliferative effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell cycle progression.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | TBD | Apoptosis induction |

| HCT116 | TBD | Cell cycle arrest |

Case Studies

-

Study on Anticancer Properties:

A recent study evaluated the effects of N-tert-Boc derivatives on MCF-7 breast cancer cells, revealing an IC50 value indicative of potent antiproliferative activity. The study suggested that the compound's structure facilitates interaction with cellular targets involved in growth regulation . -

Antioxidant Evaluation:

Another investigation focused on the antioxidant properties of similar compounds, demonstrating that those with hydroxyl and methoxy groups significantly reduced oxidative stress markers in treated cells .

The biological activity of this compound can be attributed to several mechanisms:

- Redox Modulation: The compound can influence cellular redox states, thereby affecting signaling pathways related to cell survival and proliferation .

- Enzyme Interaction: The presence of functional groups allows for interactions with various enzymes, potentially modulating their activity and leading to altered metabolic processes .

属性

IUPAC Name |

tert-butyl N-[2-[4-hydroxy-2-(trideuteriomethoxy)phenoxy]ethyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO5/c1-14(2,3)20-13(17)15-7-8-19-11-6-5-10(16)9-12(11)18-4/h5-6,9,16H,7-8H2,1-4H3,(H,15,17)/i4D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRRQFYQWGDXZST-GKOSEXJESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOC1=C(C=C(C=C1)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C=CC(=C1)O)OCCNC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。